molecular formula C16H13FN4O2S B2398951 8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-72-5

8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2398951
CAS RN: 2034507-72-5
M. Wt: 344.36
InChI Key: ZHGNQLVBCQJWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound 8-fluoro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, due to its complex chemical structure, finds relevance in various synthetic and biological research applications. Notably, its synthesis involves intricate reactions that leverage its chemical properties to produce derivatives with potential antitumor and antimicrobial activities. For instance, the study by Riyadh (2011) elaborated on the use of enaminones as building blocks for synthesizing substituted pyrazoles, which exhibit inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. The antimicrobial activity of some products was evaluated, highlighting their potential in medicinal chemistry (S. Riyadh, 2011).

Anticancer and Anti-5-lipoxygenase Agents

Another study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showcasing their application in anticancer and anti-5-lipoxygenase activities. The derivatives were tested against HCT-116 and MCF-7 cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, illustrating the compound's versatility in drug development for treating inflammation and cancer (A. Rahmouni et al., 2016).

Antimicrobial Activity

Research also extends into the antimicrobial domain, where the structural analogs of the compound are explored for their effectiveness against various bacterial and fungal strains. Desai et al. (2013) focused on synthesizing 5-arylidene derivatives bearing a fluorine atom, which showed significant antimicrobial activity, underscoring the importance of fluorine in enhancing biological activity (N. Desai et al., 2013).

Anti-Inflammatory and Antiviral Activities

Moreover, the compound and its derivatives find application in developing treatments for viral infections and inflammatory conditions. Fahmy et al. (2012) synthesized pyrazole derivatives with noted anti-inflammatory activities, highlighting the compound's potential in creating new anti-inflammatory agents (H. Fahmy et al., 2012). Furthermore, Hebishy et al. (2020) reported the synthesis of benzamide-based aminopyrazoles, demonstrating remarkable anti-avian influenza virus activity, indicating the compound's role in antiviral drug development (A. Hebishy et al., 2020).

properties

IUPAC Name

13-fluoro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9-14(24-8-18-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-13(21)19-12/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGNQLVBCQJWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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